molecular formula C26H22N2O2 B11144778 (2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one

(2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one

Cat. No.: B11144778
M. Wt: 394.5 g/mol
InChI Key: ICMMKLQBKLQVII-OBGWFSINSA-N
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Description

  • Chalcone is a class of organic compounds with a distinctive structure: a central α,β-unsaturated ketone (also known as a chalcone core) flanked by aryl or heteroaryl groups.
  • The compound you’ve specified has the following structure:

    (2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one\text{this compound}This compound

    .
  • Chalcones exhibit interesting biological activities, making them valuable in various fields.
  • Preparation Methods

    • Chalcones can be synthesized through several methods:

        Claisen-Schmidt condensation: This classic method involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base (usually sodium hydroxide or potassium hydroxide). The resulting product is a chalcone.

        Aldol condensation: Similar to Claisen-Schmidt, but one of the reactants is an enolizable aldehyde.

        Perkin reaction: Involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.

    • Industrial production methods may vary, but these synthetic routes are commonly used.
  • Chemical Reactions Analysis

    • Chalcones undergo various reactions:

        Oxidation: Chalcones can be oxidized to flavones or flavonols.

        Reduction: Reduction of the double bond yields dihydrochalcones.

        Substitution: Halogenation or other substitutions occur at the aromatic rings.

    • Common reagents include strong bases (for condensations), reducing agents (such as sodium borohydride), and halogens (for substitution).
    • Major products depend on the specific starting materials and reaction conditions.
  • Scientific Research Applications

      Medicinal Chemistry: Chalcones exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Researchers explore their potential as drug candidates.

      Natural Product Synthesis: Chalcones are intermediates in the biosynthesis of flavonoids.

      Plant Defense: Some plants produce chalcones as natural defense compounds.

      Photophysics: Chalcones are used in fluorescent probes and sensors.

      Polymer Chemistry: Chalcone-based polymers have applications in materials science.

  • Mechanism of Action

    • Chalcones interact with various molecular targets:

        Enzymes: They inhibit enzymes like tyrosinase, which is relevant in skin pigmentation and melanoma.

        Cell Signaling Pathways: Chalcones modulate pathways like NF-κB, MAPK, and PI3K/Akt.

        Antioxidant Activity: Their conjugated system contributes to antioxidant effects.

    • Specific mechanisms vary based on the chalcone derivative and target.
  • Comparison with Similar Compounds

      Curcumin: A natural chalcone from turmeric, known for its anti-inflammatory properties.

      Flavonoids: Chalcones are precursors to flavonoids, which have similar structures.

      Stilbenes: Resveratrol is a well-known stilbene with health benefits.

      Dihydrochalcones: Reduced forms of chalcones.

      Coumarins: Structurally related compounds.

    Chalcones stand out due to their unique α,β-unsaturated ketone core.

    Properties

    Molecular Formula

    C26H22N2O2

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    (E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one

    InChI

    InChI=1S/C26H22N2O2/c1-2-30-24-16-13-21(14-17-24)26-22(15-18-25(29)20-9-5-3-6-10-20)19-28(27-26)23-11-7-4-8-12-23/h3-19H,2H2,1H3/b18-15+

    InChI Key

    ICMMKLQBKLQVII-OBGWFSINSA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4

    Origin of Product

    United States

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